An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine
Abstract: The pyridopyridazine nucleus is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] This guide focuses on a key synthetic intermediate, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. We will provide an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, characterization methodologies, and its core reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic candidates.
Core Chemical and Physical Properties
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a heterocyclic compound featuring a fused pyridine and pyridazine ring system.[4] The presence of the chlorine atom at the 3-position is the key to its synthetic utility, serving as an excellent leaving group for nucleophilic substitution reactions. The physicochemical properties of the pyridazine core, such as increased polarity and hydrogen bonding capacity from its two adjacent nitrogen atoms, make it an attractive component in drug design for optimizing solubility and target engagement.[5][6]
| Property | Value | Source(s) |
| CAS Number | 45882-63-1 | [7][8][9] |
| Molecular Formula | C₇H₈ClN₃ | [4][9] |
| Molecular Weight | 169.61 g/mol | [4] |
| Appearance | Typically a solid | [10] |
| Storage Temperature | 2-8 °C | [4][10] |
| Hazard Classification | Category C | [4] |
Synthesis and Purification
The most common and direct synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine involves the chlorination of its corresponding pyridazinone precursor.
Causality of Experimental Choice: The conversion of a cyclic amide (a lactam, in this case, the pyridazinone) to its chloro-derivative is a classic transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration and chlorination reaction. It activates the carbonyl oxygen, making the carbon susceptible to chloride attack, ultimately leading to the desired aromatic chloro-substituted product.
Synthetic Workflow
Caption: Synthesis and purification workflow for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis will be confirmed by the analytical characterization methods outlined in the next section.
-
Chlorination:
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and releases HCl gas; ensure adequate ventilation.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is ~8-9.
-
Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification via Maleate Salt: [4]
-
Dissolve the crude product in a minimal amount of hot methanol.
-
In a separate flask, dissolve maleic acid (1.1 eq) in hot methanol.
-
Add the maleic acid solution to the crude product solution. The maleate salt should precipitate upon cooling.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid salt by vacuum filtration and wash with cold methanol.
-
-
Recrystallization: [4]
-
Recrystallize the collected maleate salt from methanol to achieve high purity.
-
The purified free base can be obtained by dissolving the salt in water, basifying with NaHCO₃, and extracting with an organic solvent as described in step 2.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. The following methods are standard for the characterization of this type of small molecule.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three methylene groups (-CH₂-) of the tetrahydropyridine ring, likely in the 2.5-4.0 ppm range. A singlet for the aromatic proton on the pyridazine ring. |
| ¹³C NMR | Seven distinct carbon signals. The signal for the carbon atom bonded to chlorine will be prominent. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom. |
| Infrared (IR) | Characteristic peaks for C-H (aliphatic and aromatic), C=N, and C-Cl bonds. |
Standard Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the proton signals to confirm the ratio of protons. Analyze the chemical shifts and coupling constants to assign the structure. Compare the observed spectra with predicted values or literature data if available.[11][12]
Chemical Reactivity and Synthetic Applications
The primary utility of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is as an electrophilic partner in nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.[13][14]
SₙAr Reaction Workflow
Caption: General scheme for creating derivative libraries via SₙAr reaction.
This reactivity allows for the facile introduction of various functional groups, making it a cornerstone for building libraries of potential drug candidates. By reacting it with different amines, alcohols, or thiols, medicinal chemists can systematically explore the structure-activity relationship (SAR) of the resulting compounds.
Examples of Potential Derivatives:
-
Reaction with amines: Leads to amino-pyridopyridazines, which are found in compounds with applications in oncology and neurology.[5][15]
-
Reaction with alcohols/phenols: Forms ether linkages, a common motif in pharmacologically active molecules.
-
Coupling Reactions: The chloro-group can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding synthetic possibilities.
Pharmacological Context
While 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine itself is not typically the final active pharmaceutical ingredient (API), the pyridopyridazine core it contains is present in numerous compounds with a broad range of biological activities.[3] Its value lies in providing rapid access to this privileged scaffold.
| Pharmacological Activity of Derivatives | Therapeutic Area | Reference(s) |
| Antihypertensive | Cardiovascular | [1][2] |
| Anti-inflammatory / Analgesic | Inflammation & Pain | [16][17] |
| Anticancer | Oncology | [3][13][18] |
| Antihistaminic | Allergy & Immunology | [1][2] |
| Antimicrobial / Antituberculosis | Infectious Disease | [1][2][3] |
| CNS Activity | Neurology | [1][2] |
The versatility of this scaffold allows it to interact with a wide array of biological targets, from kinases in cancer to receptors in the central nervous system.[1][19]
Safety, Handling, and Storage
Proper handling of chlorinated heterocyclic compounds is essential to ensure laboratory safety.
| Safety Aspect | Recommendation | Source(s) |
| Personal Protective Equipment | Wear a lab coat, nitrile gloves, and chemical safety goggles. | [20][21] |
| Engineering Controls | All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. | [22] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [23] |
| First Aid (Skin Contact) | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water. | [23] |
| First Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [23] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. | [23] |
| Storage | Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials. | [4][10] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | [24] |
Note: While the available SDS for this specific compound lacks detailed GHS classifications, general precautions for handling chlorinated organic compounds should be strictly followed.[23]
Conclusion
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is more than a simple chemical; it is a versatile and highly valuable intermediate for the synthesis of complex molecules in drug discovery. Its straightforward synthesis, combined with the predictable reactivity of the 3-chloro position, provides a reliable entry point to the pharmacologically significant pyridopyridazine scaffold. Understanding its chemical properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to fully exploit its potential in the development of next-generation therapeutics.
References
- Vulcanchem. 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.
- Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
- Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field (2015).
- BLDpharm. 45882-63-1|3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.
- Benchchem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
- ResearchGate. (PDF) Pyridopyridazine-A Potent Pharmacophore.
- PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Chemenu. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine.
- ChemicalBook. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | 45882-63-1.
- King-Pharm. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine [45882-63-1].
- MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Chemsigma. 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine [1029721-23-0].
- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Bentham Science. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.
- Echemi. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.
- PubChem. 3-Chloropyridazine | C4H3ClN2 | CID 11274989.
- PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents.
-
Royal Society of Chemistry. Polynitro[1][4][7] triazolo [4,3-b] pyridazine. Available from:
- PubMed Central. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
- PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery.
- PubMed. Structural, Vibrational, Electronic and NMR Spectral Analysis of 3-chloro-6-methoxypyridazine by DFT Calculations.
- Wikipedia. Pyridazine.
- PubChemLite. 3-chloro-5h-chromeno[4,3-c]pyridazine.
- CAS. 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine.
-
PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][7]triazolo[4,3-a]pyrazine hydrochloride. Available from:
- PubMed Central. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML).
- Intermountain Specialty Gases. Chlorine (0.0001%-0.01%) in Nitrogen Safety Data Sheet.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubMed. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents.
- Olin Chlor Alkali. chlorinated solvents - product stewardship manual.
- Science of Synthesis. Product Class 8: Pyridazines.
- EHS. Handling Chlorine Safely.
- International Journal of Pharmaceutical Sciences Review and Research. Pharmacological Activities of Pyrazoline Derivatives.
- Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.
- Toxic Docs. SAFE HANDLING OF CHLORINE CONTAINING NITROGEN TRICHLORIDE.
- Echemi. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine Safety Data Sheets.
- PubMed Central. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents.
Sources
- 1. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (45882-63-1) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 45882-63-1|3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine|BLD Pharm [bldpharm.com]
- 8. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | 45882-63-1 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine|CAS 1029721-23-0 [rlavie.com]
- 11. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sarpublication.com [sarpublication.com]
- 17. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 21. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 22. njuajif.org [njuajif.org]
- 23. echemi.com [echemi.com]
- 24. isgases.com [isgases.com]
